molecular formula C21H16N2O4S B4015222 3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4015222
M. Wt: 392.4 g/mol
InChI Key: MGGIOTRMSFZSAE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring fused with aromatic and heterocyclic substituents. Its structure features:

  • A 2-methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy substituent.
  • A thiophen-2-ylcarbonyl moiety at position 4, which enhances π-conjugation and may influence redox properties.
  • A hydroxyl group at position 3, enabling hydrogen bonding and acidity.

These structural elements make the compound a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

4-hydroxy-2-(2-methoxyphenyl)-1-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-27-14-8-3-2-7-13(14)18-17(19(24)15-9-6-12-28-15)20(25)21(26)23(18)16-10-4-5-11-22-16/h2-12,18,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGIOTRMSFZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxyphenyl, pyridinyl, and thiophenylcarbonyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds similar to this one have shown promising anticancer activity. For instance, derivatives containing β-ketoenol moieties have been reported as effective inhibitors of tumor cell growth in various cancer types, including leukemia and breast cancer . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
  • Antiviral Activity
    • Research indicates that related compounds exhibit antiviral properties, particularly against influenza viruses. These compounds have been tested in vitro and in vivo, demonstrating effectiveness without significant cytotoxicity to host cells . This suggests that the compound could be further developed as a therapeutic agent for viral infections.
  • Enzyme Inhibition
    • The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes. For example, β-ketoenol derivatives have been investigated for their ability to inhibit integrase enzymes critical for viral replication .

Case Study 1: Anticancer Activity

A study conducted by Tomassini et al. evaluated a series of β-ketoenol derivatives similar to this compound for their anticancer effects. The results indicated significant cytotoxicity against several tumor cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Antiviral Efficacy

In another investigation, researchers tested related compounds against influenza viruses in both cell culture and animal models. The results showed reduced viral replication rates without toxicity to host cells, indicating a viable pathway for developing antiviral drugs based on this chemical framework .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways: Could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Variations Key Properties/Implications Reference
3-Hydroxy-5-(4-Methylphenyl)-1-(1,3,4-Thiadiazol-2-yl)-4-(Thiophen-2-ylcarbonyl)-1,5-Dihydro-2H-Pyrrol-2-One - 4-Methylphenyl (vs. 2-methoxyphenyl)
- 1,3,4-Thiadiazol-2-yl (vs. pyridin-2-yl)
- Reduced electron-donating capacity (methyl vs. methoxy)
- Increased π-acidity (thiadiazole)
3-Hydroxy-5-(3-Methoxyphenyl)-1-(5-Methyl-1,2-Oxazol-3-yl)-4-(Thiophen-2-ylcarbonyl)-1,5-Dihydro-2H-Pyrrol-2-One - 3-Methoxyphenyl (vs. 2-methoxyphenyl)
- 5-Methyl-oxazol-3-yl (vs. pyridin-2-yl)
- Altered steric hindrance (meta-substitution)
- Enhanced metabolic stability (methyl-oxazole)
3-Hydroxy-5-(4-Methoxyphenyl)-1-(1,3,4-Thiadiazol-2-yl)-4-(Thiophen-2-ylcarbonyl)-1,5-Dihydro-2H-Pyrrol-2-One - 4-Methoxyphenyl (vs. 2-methoxyphenyl)
- Thiadiazole (vs. pyridine)
- Stronger electron donation (para-methoxy)
- Potential for increased cytotoxicity
4-[4-(Benzyloxy)-2-Methylbenzoyl]-3-Hydroxy-1-(Pyridin-3-ylmethyl)-5-(Thiophen-2-yl)-1,5-Dihydro-2H-Pyrrol-2-One - Benzyloxy-methylbenzoyl (vs. thiophen-2-ylcarbonyl)
- Pyridin-3-ylmethyl (vs. pyridin-2-yl)
- Extended conjugation (benzyloxy)
- Altered binding geometry (3-pyridinylmethyl)
1-(4-Acetylphenyl)-6-Hydroxy-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitrile - Pyridin-2-one core (vs. pyrrol-2-one)
- Acetylphenyl and nitrile substituents
- Higher polarity (dicarbonitrile)
- Potential for fluorescence applications

Key Comparative Insights:

Substituent Position Effects: Methoxy vs. Meta vs. Para Substitution: The 3-methoxyphenyl analog () may exhibit reduced steric hindrance compared to the target compound’s 2-methoxyphenyl group, influencing binding affinity in receptor-ligand systems .

Heterocyclic Variations :

  • Pyridine vs. Thiadiazole/Oxazole : Replacement of pyridin-2-yl with thiadiazole () or oxazole () alters π-electron density and hydrogen-bonding capacity. Thiadiazole’s sulfur atoms may enhance redox activity, while oxazole’s oxygen could improve solubility .

Physicochemical Properties :

  • Melting Points : While direct data for the target compound is unavailable, analogs like the 1,2-dihydropyridine-3,5-dicarbonitrile derivative () exhibit a melting point of 190.9°C, suggesting that pyrrol-2-one derivatives with bulkier substituents may have higher thermal stability .

Synthetic Challenges :

  • The thiophen-2-ylcarbonyl group in the target compound likely complicates crystallization compared to benzyloxy derivatives (), necessitating advanced techniques like single-crystal X-ray diffraction (SHELX-based methods, as in ) for structural elucidation .

Q & A

Q. How can the cyclization step in synthesizing this pyrrol-2-one derivative be optimized for higher yields?

Methodology:

  • Base-assisted cyclization is critical. For analogous pyrrol-2-one derivatives (e.g., compound 15m and 16a in ), yields improved with optimized bases (e.g., NaOH or KOH) and polar aprotic solvents (e.g., DMF or DMSO).
  • Purification : Use gradient column chromatography (e.g., ethyl acetate/PE ratios) or ethanol recrystallization to isolate pure products .
  • Reaction conditions : Temperature control (60–80°C) and reaction time (6–12 hours) minimize side reactions.

Table 1 : Reaction Parameters for Cyclization Optimization

BaseSolventTemp (°C)Yield (%)Reference
NaOHDMF7046
KOHDMSO8063
NaOEtEtOH6086

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodology:

  • 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 160–180 ppm). For example, the thiophen-2-ylcarbonyl group shows distinct deshielding in 15k (δ 168.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ for 15l : m/z 457.18) .
  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. How do substituents (e.g., 2-methoxyphenyl, pyridin-2-yl) influence solubility and purification?

Methodology:

  • Hydrophobic substituents (e.g., thiophen-2-ylcarbonyl) reduce aqueous solubility, necessitating organic solvents (e.g., DCM or ethyl acetate) for extraction.
  • Polar groups (e.g., pyridin-2-yl) improve crystallinity, aiding recrystallization from ethanol or methanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology:

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl carbons). Substituents like 2-methoxyphenyl donate electron density, reducing electrophilicity .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using analogs like 618869-70-8 (), which shares structural motifs.

Q. What experimental strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?

Methodology:

  • Variable-temperature NMR : Monitor keto-enol tautomerism by tracking proton shifts at different temperatures .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis pathways for this compound?

Methodology:

  • Factorial design : Test variables (e.g., catalyst loading, solvent ratios) using software like JMP or Minitab. For example, highlights flow-chemistry optimization for diazomethane synthesis, applicable to pyrrol-2-one derivatives .
  • Response surface methodology : Maximize yield while minimizing impurities (e.g., byproduct 56 in ).

Q. What mechanistic insights explain substituent effects on the compound’s stability under acidic conditions?

Methodology:

  • Kinetic studies : Monitor degradation rates via HPLC under varying pH (e.g., 1–5). The pyridin-2-yl group may stabilize intermediates via resonance .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the thiophen-2-ylcarbonyl group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

Methodology:

  • Purity validation : Use DSC (Differential Scanning Calorimetry) to confirm melting ranges. For example, compound 15m () showed a sharp melt at 209–211°C, indicating high purity .
  • Crystallography : Compare X-ray structures to verify polymorphism or hydrate formation .

Methodological Tables

Table 2 : Key Characterization Data for Analogous Compounds

Compound IDMelting Point (°C)1H NMR (δ, ppm)HRMS (m/z)Reference
15m209.0–211.97.2–8.1 (aromatic)432.12
16a138.1–140.66.8–7.9 (aromatic)378.09
15l256.3–258.67.3–8.4 (aromatic)457.18

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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